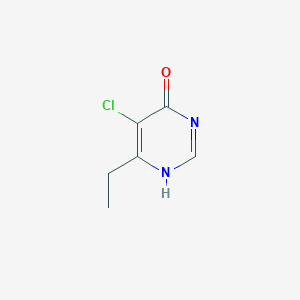

Isoanhydroicaritin

概要

説明

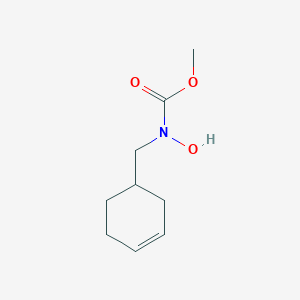

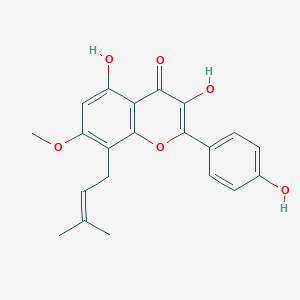

Sophora flavescens. Its chemical formula is C21H20O6, and its molecular weight is 368.38 g/mol . This compound belongs to the flavonol class and is part of the polyphenol group.

科学的研究の応用

Isoanhydroicaritin has diverse applications:

Medicine: It exhibits cytotoxic effects in cancer cells.

Biology: It may impact cellular pathways and signaling.

Chemistry: Researchers study its reactivity and potential derivatives.

Industry: this compound could find use in pharmaceuticals or natural product-based therapies.

Safety and Hazards

Isoanhydroicaritin is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Relevant Papers

Several papers have been published on this compound. One paper discusses the constitution and synthesis of naturally occurring isopentenylated Kaempferol derivatives, including this compound . Another paper discusses the enzymatic synthesis of Anhydroicaritin, Baohuoside, and Icariin, which are major pharmacologically active ingredients of Epimedium plants .

作用機序

The compound’s mechanism of action involves interactions with molecular targets and signaling pathways. Further research is needed to elucidate specific details.

生化学分析

Biochemical Properties

Isoanhydroicaritin has been found to exhibit anti-tyrosinase activity, which is a key enzyme in the production of melanin . This interaction suggests that this compound may play a role in the regulation of melanin synthesis, potentially influencing skin pigmentation.

Cellular Effects

In cellular models, this compound has been shown to modulate melanogenesis in murine melanoma cells . It appears to inhibit melanin biosynthesis, suggesting a potential role in the regulation of cell function and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through a mixed type of tyrosinase inhibition . This suggests that it may bind to the tyrosinase enzyme, potentially inhibiting or activating it, and leading to changes in gene expression .

Dosage Effects in Animal Models

In animal models, specifically zebrafish, this compound at concentrations of 80 and 160 μM inhibited melanin biosynthesis by about 30.0% . This suggests that the effects of this compound can vary with different dosages, and it may have a threshold effect observed in these studies .

準備方法

Synthetic Routes: The synthetic preparation of Isoanhydroicaritin involves several steps. While there are variations, a common synthetic route includes the following reactions:

Demethylation: Removal of the methoxy groups from the precursor compound.

Ring Closure: Formation of the isoflavone ring structure.

Hydroxylation: Introduction of hydroxyl groups at specific positions.

Industrial Production: Industrial production methods for this compound typically rely on extraction from S. flavescens roots. The dried roots are processed to isolate and purify the compound.

化学反応の分析

Isoanhydroicaritin undergoes various chemical reactions:

Oxidation: It can be oxidized under specific conditions.

Reduction: Reduction reactions may occur, leading to different derivatives.

Substitution: Substitution reactions at specific positions are possible.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid/base catalysts. Major products formed depend on reaction conditions and substituents.

類似化合物との比較

Isoanhydroicaritin’s uniqueness lies in its specific structure and biological effects. Similar compounds include Icaritin (Anhydroicaritin), which shares some properties and is also derived from Sophora flavescens .

特性

IUPAC Name |

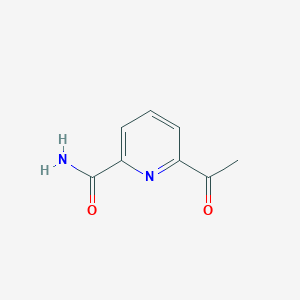

3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-11(2)4-9-14-16(26-3)10-15(23)17-18(24)19(25)20(27-21(14)17)12-5-7-13(22)8-6-12/h4-8,10,22-23,25H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJANATGWWPNKAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural difference between Isoanhydroicaritin and Noranhydroicaritin?

A1: Both this compound and Noranhydroicaritin are isopentenylated kaempferol derivatives. The key structural difference lies in the position of the rhamnose sugar moiety. In this compound, the rhamnose sugar is attached to the 3-position of the flavonol skeleton. In contrast, Noranhydroicaritin has the rhamnose sugar at the 7-position. []

Q2: How was this compound synthesized in the lab?

A2: Researchers successfully synthesized this compound starting from Noranhydroicaritin. Noranhydroicaritin was first acetylated to protect the hydroxyl groups. The resulting compound was then reacted with methyl iodide in the presence of potassium carbonate, leading to methylation at the 3-position. Finally, deacetylation yielded this compound. []

Q3: Which plant species is a known source of this compound?

A3: Sophora flavescens has been identified as a source of this compound. Researchers successfully isolated and characterized this compound from the plant, along with other flavonoids. This finding contributes to the understanding of the phytochemical profile of Sophora flavescens. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。